![molecular formula C15H18N2O6S B2545624 Methyl (E)-4-[[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]amino]-4-oxobut-2-enoate CAS No. 2411337-89-6](/img/structure/B2545624.png)
Methyl (E)-4-[[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]amino]-4-oxobut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (E)-4-[[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]amino]-4-oxobut-2-enoate, also known as AZD8055, is a small molecule inhibitor of the mammalian target of rapamycin (mTOR). mTOR is a serine/threonine kinase that plays a crucial role in regulating cell growth, proliferation, and survival. Dysregulation of mTOR signaling has been implicated in a variety of diseases, including cancer, diabetes, and neurological disorders.
Mecanismo De Acción
Methyl (E)-4-[[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]amino]-4-oxobut-2-enoate binds to the ATP-binding site of mTOR and inhibits its kinase activity. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which have different downstream targets and functions. Methyl (E)-4-[[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]amino]-4-oxobut-2-enoate inhibits both mTORC1 and mTORC2, leading to the suppression of protein synthesis, cell growth, and survival. In addition, Methyl (E)-4-[[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]amino]-4-oxobut-2-enoate can induce autophagy, a cellular process that degrades damaged or unwanted proteins and organelles, by inhibiting the mTORC1 pathway.
Biochemical and Physiological Effects:
Methyl (E)-4-[[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]amino]-4-oxobut-2-enoate has been shown to have potent antitumor activity in vitro and in vivo. In cancer cells, Methyl (E)-4-[[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]amino]-4-oxobut-2-enoate induces cell cycle arrest and apoptosis, reduces cell migration and invasion, and inhibits angiogenesis. In addition, Methyl (E)-4-[[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]amino]-4-oxobut-2-enoate can enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy. In neurodegenerative diseases, Methyl (E)-4-[[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]amino]-4-oxobut-2-enoate promotes autophagy and reduces neuroinflammation, which are believed to contribute to disease progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl (E)-4-[[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]amino]-4-oxobut-2-enoate has several advantages as a research tool. It is a potent and selective inhibitor of mTOR, which makes it a valuable tool for studying mTOR signaling pathways. In addition, Methyl (E)-4-[[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]amino]-4-oxobut-2-enoate has shown promise in preclinical and clinical trials as a potential therapeutic agent for cancer and neurodegenerative diseases. However, there are also limitations to using Methyl (E)-4-[[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]amino]-4-oxobut-2-enoate in lab experiments. It is a small molecule inhibitor, which can limit its effectiveness in vivo. In addition, the optimal dose and treatment schedule for Methyl (E)-4-[[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]amino]-4-oxobut-2-enoate may vary depending on the disease model and cell type.
Direcciones Futuras
There are several future directions for research on Methyl (E)-4-[[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]amino]-4-oxobut-2-enoate. One area of interest is the development of combination therapies that include Methyl (E)-4-[[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]amino]-4-oxobut-2-enoate and other anticancer agents. Another area of interest is the identification of biomarkers that can predict response to Methyl (E)-4-[[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]amino]-4-oxobut-2-enoate treatment. In addition, further studies are needed to determine the optimal dose and treatment schedule for Methyl (E)-4-[[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]amino]-4-oxobut-2-enoate in different disease models. Finally, the development of more potent and selective mTOR inhibitors, based on the structure of Methyl (E)-4-[[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]amino]-4-oxobut-2-enoate, may lead to the discovery of new therapeutic agents for cancer and other diseases.
Métodos De Síntesis
Methyl (E)-4-[[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]amino]-4-oxobut-2-enoate was first synthesized by AstraZeneca and was described in a patent application in 2008. The synthesis involves the reaction of (E)-4-oxobut-2-enoic acid with 1-(4-methoxyphenyl)sulfonylazetidine-3-amine in the presence of methyl chloroformate and triethylamine. The resulting product is purified by column chromatography to yield Methyl (E)-4-[[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]amino]-4-oxobut-2-enoate as a white solid.
Aplicaciones Científicas De Investigación
Methyl (E)-4-[[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]amino]-4-oxobut-2-enoate has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has been shown to inhibit mTORC1 and mTORC2 signaling pathways, which play critical roles in cancer cell survival and proliferation. Methyl (E)-4-[[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]amino]-4-oxobut-2-enoate has demonstrated potent antitumor activity in a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. In addition, Methyl (E)-4-[[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]amino]-4-oxobut-2-enoate has shown promise in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's, by promoting autophagy and reducing neuroinflammation.
Propiedades
IUPAC Name |
methyl (E)-4-[[1-(4-methoxyphenyl)sulfonylazetidin-3-yl]amino]-4-oxobut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O6S/c1-22-12-3-5-13(6-4-12)24(20,21)17-9-11(10-17)16-14(18)7-8-15(19)23-2/h3-8,11H,9-10H2,1-2H3,(H,16,18)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYPIXLAWCHXLK-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)NC(=O)C=CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)NC(=O)/C=C/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2E)-3-{[1-(4-methoxybenzenesulfonyl)azetidin-3-yl]carbamoyl}prop-2-enoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate](/img/structure/B2545541.png)
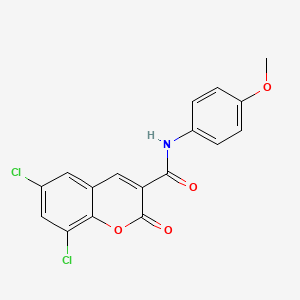
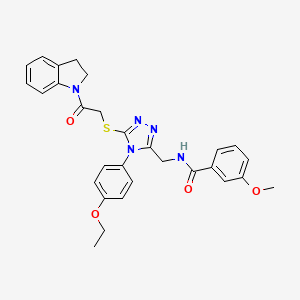
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2545545.png)
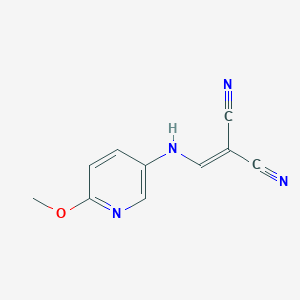
![(5-Methylpyrazin-2-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2545548.png)
![N-Methyltricyclo[4.3.1.13,8]undecan-4-amine;hydrochloride](/img/structure/B2545550.png)
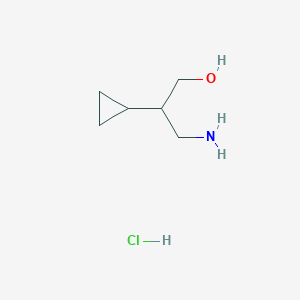
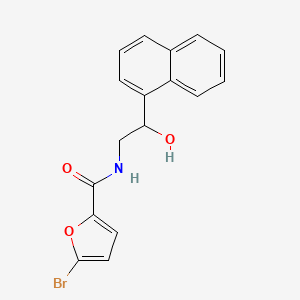
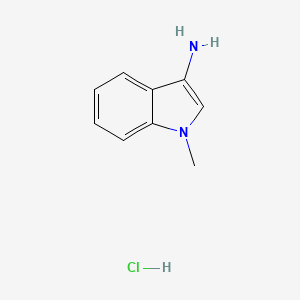
![1,4-Diazabicyclo[4.2.0]octane](/img/structure/B2545557.png)
![5-(1-Quinolin-4-ylpiperidin-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2545558.png)
![N-[(3-Hydroxycyclobutyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2545560.png)
![(3aR,6aS)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-3a-carboxylic acid](/img/no-structure.png)